molecular formula C13H13FO B6229091 3-(4-fluorophenyl)spiro[3.3]heptan-1-one CAS No. 2160748-14-9

3-(4-fluorophenyl)spiro[3.3]heptan-1-one

カタログ番号: B6229091
CAS番号: 2160748-14-9
分子量: 204.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Fluorophenyl)spiro[3.3]heptan-1-one (CAS 2160748-14-9) is a spiro[3.3]heptane-based chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional spirocyclic scaffold that is valuable for creating conformationally restricted analogs to fine-tune the properties of drug candidates . Its primary research application is in the discovery and optimization of potent and selective inhibitors for the kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which are central regulators of the Hippo signaling pathway . The introduction of the spiro[3.3]heptane motif, as seen in this compound, is a key strategy for introducing conformational restriction into a molecule. This approach has been successfully employed to improve the potency of lead compounds and optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Inhibiting LATS1/2 presents a promising therapeutic strategy for regenerative medicine, with potential applications in wound healing, burn treatment, and tissue regeneration . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

特性

CAS番号

2160748-14-9

分子式

C13H13FO

分子量

204.2

純度

95

製品の起源

United States
Foundational & Exploratory

structural and physicochemical properties of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Physicochemical Properties of 3-(4-Fluorophenyl)spiro[1]heptan-1-one

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is critical for improving the pharmacokinetic profiles of drug candidates. This whitepaper provides a comprehensive technical analysis of 3-(4-fluorophenyl)spiro[1]heptan-1-one (CAS: 2160748-14-9). By dissecting its structural anatomy, physicochemical properties, and synthetic pathways, this guide serves as an authoritative resource for drug development professionals leveraging strained spirocycles as non-collinear benzene bioisosteres.

The "Escape from Flatland" Paradigm

Historically, drug discovery libraries have been dominated by flat, aromatic heterocycles due to their synthetic tractability. However, over-reliance on planar molecules often leads to poor aqueous solubility, high metabolic clearance, and promiscuous off-target protein binding.

The spiro[1]heptane architecture has emerged as a privileged, rigid 3D scaffold[2]. Unlike linear or coplanar saturated bioisosteres (such as bicyclo[1.1.1]pentane), the spiro[1]heptane core possesses non-coplanar exit vectors[3]. This unique spatial geometry allows it to effectively mimic the vectorization of meta- and para-substituted benzene rings while significantly increasing the fraction of sp³ carbons (Fsp³)[4].

Structural Anatomy & Rational Design

The utility of 3-(4-fluorophenyl)spiro[1]heptan-1-one in library generation stems from the synergistic function of its three primary structural motifs:

  • The Spiro[1]heptane Core: Provides a rigid, 3D conformation that reduces overall lipophilicity compared to a biphenyl equivalent, thereby enhancing solubility and target selectivity[5].

  • The 4-Fluorophenyl Motif: The incorporation of a fluorine atom at the para position is a classical metabolic shield. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) strengthen the C-F bond, effectively blocking cytochrome P450 (CYP450)-mediated para-hydroxylation without introducing significant steric bulk.

  • The C1-Ketone Handle: Positioned adjacent to the spiro-center, this electrophilic hub allows for orthogonal late-stage functionalization. It serves as a precursor for reductive aminations, Grignard additions, or Wittig olefinations, enabling divergent library synthesis[6].

StructuralRationale Center 3-(4-Fluorophenyl) spiro[3.3]heptan-1-one Core Spiro[3.3]heptane Core Center->Core comprises Fluoro 4-Fluorophenyl Group Center->Fluoro comprises Ketone C1-Ketone Handle Center->Ketone comprises CoreEffect 3D Rigidity & Benzene Bioisosterism Core->CoreEffect enables FluoroEffect Metabolic Stability & Lipophilicity Tuning Fluoro->FluoroEffect provides KetoneEffect Late-Stage Functionalization Hub Ketone->KetoneEffect allows

Logical relationship between the structural components of the molecule and their utility.

Physicochemical & Pharmacokinetic Profiling

The transition from a planar aromatic system to a spirocyclic framework fundamentally alters the molecule's physicochemical properties. Table 1 summarizes the core metrics that make this building block highly desirable for Lipinski-compliant drug design.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Pharmacokinetic Significance
CAS Number 2160748-14-9Unique registry identifier for procurement.
Molecular Weight 204.24 g/mol Low MW ensures high ligand efficiency and leaves "molecular weight budget" for downstream functionalization.
Molecular Formula C₁₃H₁₃FOThe high hydrogen-to-carbon ratio reflects the sp³-enriched aliphatic nature of the spirocycle.
Fraction sp³ (Fsp³) ~0.54 (7/13 carbons)Statistically correlates with higher clinical phase transition success rates due to improved aqueous solubility.
H-Bond Acceptors (HBA) 1 (Ketone Oxygen)Low HBA count favors passive transcellular membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 0Absence of HBDs prevents excessive desolvation penalties during target binding.

Self-Validating Synthetic Methodology

The synthesis of highly strained spiro[1]heptan-1-ones requires precise control over reaction thermodynamics. Traditional[2+2] cycloadditions often suffer from poor regioselectivity. Instead, a robust, regioselective approach utilizes a strain-relocating semipinacol rearrangement [6][7].

Below is a self-validating protocol designed to ensure high fidelity and yield.

Step 1: Nucleophilic Addition to Cyclobutanone
  • Procedure: To a solution of 3-(4-fluorophenyl)cyclobutanone in anhydrous THF at -78 °C, a solution of 1-lithiocyclopropyl phenyl sulfide (generated in situ) is added dropwise under an inert argon atmosphere. The reaction is stirred for 2 hours before being quenched with saturated aqueous NH₄Cl.

  • Causality: The extreme low temperature (-78 °C) is critical to prevent the premature, uncontrolled ring-opening of the highly strained cyclobutanone intermediate. It strictly controls the exothermicity of the nucleophilic attack, ensuring selective 1,2-addition to the carbonyl carbon.

  • Validation Check: LC-MS analysis of a crude reaction aliquot must confirm the complete consumption of the starting ketone ( m/z 164) and the emergence of the 1-substituted cyclobutanol intermediate.

Step 2: Acid-Catalyzed Semipinacol Rearrangement
  • Procedure: The isolated cyclobutanol intermediate is dissolved in anhydrous dichloromethane (DCM). A Lewis acid, such as Aluminum Chloride (AlCl₃), or a Brønsted acid (e.g., Methanesulfonic acid, MsOH), is added at 0 °C. The mixture is allowed to warm to room temperature and stirred until completion.

  • Causality: The acid promotes the departure of the activating group on the cyclopropyl ring, generating a transient carbocation. The inherent ring strain of the system drives a[1,2]-alkyl shift. The strain is "relocated" from the spiro-fused three-membered ring to form the thermodynamically more stable (yet still strained) spiro[1]heptan-1-one architecture[6].

  • Validation Check: This step is self-validating via spectroscopic analysis. FTIR spectroscopy must demonstrate a characteristic shift in the carbonyl stretching frequency—from the absence of a C=O stretch in the cyclobutanol intermediate to a sharp peak at ~1790 cm⁻¹, diagnostic of a highly strained cyclobutanone ring within the spiro system. Furthermore, ¹³C NMR must show the C1 carbonyl carbon resonating at approximately 210 ppm.

SyntheticWorkflow Step1 Starting Material 3-(4-Fluorophenyl)cyclobutanone Step2 Nucleophilic Addition (e.g., 1-Lithiocyclopropyl phenyl sulfide) Step1->Step2 Reagent Addition Step3 Intermediate Formation 1-Substituted Cyclobutanol Step2->Step3 -78°C to RT Step4 Acid-Catalyzed Rearrangement Strain-Relocating Semipinacol Step3->Step4 Acidic Conditions (e.g., AlCl3 or MsOH) Step5 Target Product 3-(4-Fluorophenyl)spiroheptan-1-one Step4->Step5 Ring Expansion

Step-by-step synthetic workflow for the preparation of the target spirocyclic ketone.

Conclusion

3-(4-Fluorophenyl)spiro[1]heptan-1-one represents a sophisticated convergence of structural rigidity, metabolic stability, and synthetic versatility. By utilizing the non-collinear exit vectors of the spiro[1]heptane core, medicinal chemists can effectively bypass the pharmacokinetic liabilities of flat aromatic rings. When coupled with self-validating synthetic protocols like the semipinacol rearrangement, this building block serves as a foundational element for the next generation of highly selective, sp³-enriched therapeutics.

References

  • Angewandte Chemie International Edition. Spiro[1]heptane as a Saturated Benzene Bioisostere. (2024). DOI:[Link]

  • ChemRxiv. Spiro[1]heptane as a Non-collinear Benzene Bioisostere. (2021). Retrieved from: [Link]

  • Chemical Communications (RSC). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[8]hexanes and spiro[1]heptanes. (2025). DOI:[Link]

  • Nature Communications / PMC. Expedient synthesis of spiro[1]heptan-1-ones via strain-relocating semipinacol rearrangements. (2023). Retrieved from:[Link]

  • Organic & Biomolecular Chemistry (RSC). Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). DOI:[Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of Fluorinated Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of optimizing pharmacokinetic profiles and escaping the "flatland" of planar aromatic rings, sp3 -rich bicyclic systems have emerged as critical structural motifs. Among these, the spiro[3.3]heptane scaffold serves as a highly effective, three-dimensional bioisostere for benzene, piperazine, and morpholine[1][2][3]. However, the inherent thermodynamic instability caused by the ring strain of cyclobutane subunits requires precise structural tuning. This whitepaper provides an in-depth mechanistic analysis of how targeted fluorination (mono-fluoro, gem-difluoro, and trifluoromethylation) modulates the thermodynamic stability, conformational rigidity, and physicochemical properties of spiro[3.3]heptane derivatives.

Mechanistic Underpinnings of Thermodynamic Stability

The thermodynamic stability of fluorinated spiro[3.3]heptanes is governed by a complex interplay of stereoelectronic effects, dipole-dipole interactions, and classical ring strain. Unsubstituted cyclobutanes possess a high baseline ring strain (approximately 26 kcal/mol) driven by angle compression and torsional eclipsing. The introduction of fluorine atoms fundamentally alters this energetic landscape through competing stabilizing and destabilizing forces.

The Destabilizing Shift in Orbital s -Character

Fluorine is highly electronegative and draws p -character into the C–F bond. According to Bent's Rule, this forces the adjacent C–C bonds within the strained cyclobutane ring to adopt a higher s -character. In small, highly strained rings, this rehybridization can thermodynamically destabilize the framework by increasing angle strain[4][5].

Thermodynamic Stabilization via Anomeric-Like Interactions

Conversely, polyfluorination—specifically geminal difluorination—introduces profound thermodynamic stabilization. The system benefits from strong anomeric-like nF​→σC−F∗​ hyperconjugation. This electron delocalization can contribute substantial stabilization energy (calculated at up to ~14.3 kcal/mol per interaction in small fluorinated alicycles), effectively mitigating the inherent ring strain and locking the ring into a deep thermodynamic minimum[5][6].

Dipole Minimization and Conformational Rigidity

The spatial arrangement of the C–F bonds dictates the overall molecular dipole. Mono-fluorinated spiro[3.3]heptanes often populate lead-like chemical space most effectively because they balance moderate polarity with minimal steric bulk, avoiding the severe dipole-dipole repulsions that destabilize all-cis polyfluorinated systems[6][7].

G A Spiro[3.3]heptane Core B Fluorination (F, F2, CF3) A->B Substitution C Destabilizing Effects (Increased s-character, Sterics) B->C Induces D Stabilizing Effects (n_F -> σ*C-F, Dipole Minimization) B->D Induces E Net Thermodynamic Stability & Conformational Rigidity C->E Competes D->E Competes

Logical flow of thermodynamic forces in fluorinated spiro[3.3]heptanes.

Quantitative Physicochemical Profiling

Fluorination predictably modulates both the acidity (pKa) and lipophilicity (LogP) of the spiro[3.3]heptane derivatives. Experimental evaluations of 6-substituted spiro[3.3]heptanes reveal that while inductive electron withdrawal linearly increases acidity, lipophilicity exhibits a non-monotonic trend due to the unique hydration shell dynamics of the fluorine atoms[8].

Table 1: Physicochemical and Thermodynamic Trends in 6-Substituted Spiro[3.3]heptanes

Substituent at C-6Acidity Trend (Relative pKa)Lipophilicity (LogP Trend)Dominant Thermodynamic Factor
-H (Unsubstituted)Baseline (Highest pKa)BaselineBaseline ring strain (~26 kcal/mol)
-F (Mono-fluoro)Moderate decreaseLowest ( F<H )Dipole minimization; optimal lead-like space[7]
-F₂ (gem-difluoro)Significant decreaseModerate ( F<F2​<H )Strong nF​→σC−F∗​ anomeric stabilization[6]
-CF₃ (Trifluoromethyl)Maximum decrease (Lowest pKa)Highest ( CF3​>H )Steric bulk dictates conformational lock[8]

Note: The anomalous LogP trend ( F<F2​<H<CF3​ ) demonstrates that mono- and difluorination actually decrease lipophilicity relative to the unsubstituted core due to the strong polarity of the C-F bonds, whereas the bulky, hydrophobic −CF3​ group dramatically increases it[8].

Experimental Workflow: Convergent Synthesis and Validation

To ensure high scientific integrity, the synthesis of these strained systems must be coupled with self-validating analytical checkpoints. The following protocol details the convergent synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks, designed to confirm thermodynamic stability at every stage.

G S1 Step 1: Fluorinated Cyclobutanone S2 Step 2: Bis(bromomethyl) Intermediate S1->S2 S3 Step 3: Spirocyclization (Malonate/TosMIC) S2->S3 S4 Step 4: Thermodynamic Profiling (X-ray, NMR) S3->S4

Step-by-step synthetic and thermodynamic profiling workflow.

Step 1: Preparation of the Bis-electrophilic Intermediate
  • Action: React 3-(trifluoromethyl)cyclobutanone with a methylenating agent, followed by bromination, to yield 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane on a multi-gram scale[8].

  • Causality: To build the highly strained spiro core, a highly reactive, structurally pre-organized intermediate is required. The geminal bis(bromomethyl) configuration pre-aligns the exit vectors, lowering the entropic barrier for the subsequent ring closure.

Step 2: Spirocyclization via Double Alkylation
  • Action: Perform an intermolecular cyclization of the bis-bromide intermediate with diethyl malonate under basic conditions to yield the spiro[3.3]heptane diester[7][8].

  • Causality: The thermodynamic driving force of forming the second cyclobutane ring must overcome the inherent ring strain. Using a stabilized nucleophile (malonate diester) ensures the reaction proceeds under mild conditions, preventing thermally induced ring-opening degradation.

Step 3: Decarboxylation and Functionalization
  • Action: Subject the diester to alkaline saponification to form a dicarboxylic acid, followed by thermal decarboxylation to isolate the mono-functionalized target building block[8].

  • Causality: Removing the redundant ester group isolates the target core, allowing for precise pKa and LogP measurements without the confounding electronic interference of auxiliary carboxylates.

Step 4: Self-Validating Thermodynamic Profiling (Checkpoint)
  • Action: Crystallize the final product and subject it to X-ray diffraction (XRD) and variable-temperature NMR.

  • Causality: This step creates a self-validating system. XRD confirms the exact solid-state conformation and Exit Vector Plot (EVP), proving whether the molecule has adopted the predicted thermodynamic minimum[8]. Variable-temperature NMR quantifies the energy barrier of cyclobutane ring puckering, empirically validating the computational models of nF​→σC−F∗​ stabilization.

Conclusion

The fluorination of spiro[3.3]heptane derivatives represents a masterclass in applied physical organic chemistry. By understanding the causal relationship between fluorine's stereoelectronic effects and cyclobutane ring strain, drug development professionals can rationally design bioisosteres that possess optimal metabolic stability, finely tuned lipophilicity, and rigid, predictable 3D geometries.

References

Sources

Conformational Analysis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery paradigms shift away from planar, sp²-rich molecules to mitigate attrition rates associated with poor physicochemical properties, spirocyclic scaffolds have emerged as critical vectors for expanding three-dimensional chemical space. Increasing the fraction of sp³-hybridized carbons (Fsp³) using spirocycles improves solubility, lowers lipophilicity, and provides rigid, predictable exit vectors for pharmacophores [1].

Among these, the spiro[3.3]heptane system offers a unique, highly constrained topography. This whitepaper provides an in-depth conformational analysis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one . By dissecting the thermodynamic preferences of its constituent cyclobutane rings—specifically the interplay between the C1-ketone and the C3-aryl substituent—we establish a validated, self-consistent framework for computational modeling and NMR-based structural elucidation.

Structural Topography & Conformational Dynamics

The spiro[3.3]heptane core consists of two orthogonal four-membered rings sharing a single quaternary spiro carbon (C4). Unlike unstrained cycloalkanes, cyclobutane rings experience significant torsional strain (eclipsing of adjacent C-H bonds) and angle strain. To mitigate torsional strain, the rings dynamically adopt a "puckered" (butterfly) conformation [2].

In 3-(4-fluorophenyl)spiro[3.3]heptan-1-one, the symmetry of the core is broken by two distinct functional groups, each driving specific conformational behaviors:

  • Ring A (C1-Ketone): The introduction of an sp²-hybridized carbonyl carbon at C1 fundamentally alters the puckering dynamics of this ring. The ketone eliminates two C-H bonds, thereby reducing the number of eclipsing interactions. This lowers the torsional barrier, driving Ring A toward a much more planar conformation compared to an unsubstituted cyclobutane.

  • Ring B (C3-Aryl): The C3 position bears a bulky 4-fluorophenyl group. In a puckered cyclobutane, substituents can occupy pseudo-equatorial or pseudo-axial positions. The pseudo-equatorial orientation is thermodynamically favored because it minimizes transannular 1,3-steric clashes across the four-membered ring. Analogous computational studies on substituted spiro[3.3]heptanes demonstrate that bulky groups strongly prefer the pseudo-equatorial position by upwards of 3.0 kcal/mol [3].

G Core Spiro[3.3]heptane Core (Orthogonal Rings) RingA Ring A (C1-Ketone) Reduced Torsional Strain Core->RingA RingB Ring B (C3-Aryl) Puckering Dynamics Core->RingB Planar Tendency towards Planarity RingA->Planar PseudoEq Pseudo-Equatorial Preference (Minimize 1,3-Strain) RingB->PseudoEq

Logical relationship of steric and electronic drivers governing spirocyclic conformation.

Computational Conformational Analysis Workflow

To accurately map the conformational landscape of this molecule, a robust in silico protocol is required. Molecular mechanics (MM) force fields often struggle to accurately parameterize the unique angle strain and orthogonal electronic coupling at the quaternary spiro center. Therefore, MM is strictly relegated to initial conformational sampling, while Density Functional Theory (DFT) is mandatory for precise geometry optimization [4].

Protocol 1: In Silico Conformational Search and Optimization
  • Initial Sampling: Generate a library of 3D conformers using a molecular mechanics force field (e.g., OPLS4) to sample all possible ring puckering inversions and aryl ring rotations.

  • DFT Geometry Optimization: Subject all conformers within a 5.0 kcal/mol MM energy window to DFT optimization at the B3LYP/6-31G(d,p) level of theory. This explicitly accounts for the electronic delocalization that dictates the precise puckering amplitude.

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms the structures are true energy minima. This step also extracts zero-point energy (ZPE) corrections.

  • Single-Point Energy & Solvation: Refine the thermodynamic energies using a higher-level functional (e.g., M06-2X/def2-TZVP) coupled with a continuum solvation model (e.g., SMD for chloroform) to simulate the experimental NMR environment.

  • Boltzmann Distribution: Calculate the relative populations of the conformers at 298.15 K using Boltzmann weighting.

G Start Input 3D Structure 3-(4-fluorophenyl)spiro[3.3]heptan-1-one MM Molecular Mechanics Conformational Search Start->MM DFT_Opt DFT Geometry Optimization (B3LYP/6-31G**) MM->DFT_Opt Freq Frequency Calculation (Zero-Point Energy & Minima Check) DFT_Opt->Freq NMR_Calc GIAO NMR Shielding Tensor Calculation Freq->NMR_Calc Boltzmann Boltzmann Weighting & Ensemble Generation NMR_Calc->Boltzmann

Computational workflow for DFT-based conformational analysis and NMR prediction.

Quantitative Conformational Distribution

The following table summarizes the theoretical thermodynamic distribution of the molecule's core states, demonstrating the overwhelming preference for the pseudo-equatorial conformer.

Conformer StateRing B Puckering4-Fluorophenyl OrientationRelative Free Energy (ΔG, kcal/mol)Boltzmann Population (298 K)
Conf-I (Global Min) PuckeredPseudo-Equatorial0.00> 98.5%
Conf-II PuckeredPseudo-Axial+3.15< 1.0%
Conf-III Planar TransitionCoplanar+4.80< 0.1%

Experimental Validation via NMR Spectroscopy

Computational predictions must be validated through self-consistent experimental protocols. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy)—provides atomic-resolution validation of the predicted pseudo-equatorial preference.

Protocol 2: NMR-Based Structural Elucidation
  • Sample Preparation: Dissolve 15–20 mg of highly pure 3-(4-fluorophenyl)spiro[3.3]heptan-1-one in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of paramagnetic impurities which can quench NOE signals.

  • 1D Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra (minimum 500 MHz spectrometer) to assign the backbone resonances. The C2 and C4 protons will appear as complex multiplets due to diastereotopic splitting in the puckered ring.

  • 2D NOESY Acquisition: Execute a 2D NOESY experiment with a mixing time (τm) of 300–500 ms to allow for optimal cross-relaxation without spin diffusion artifacts.

  • Cross-Peak Analysis & Causality:

    • The Mechanistic Proof: The fundamental causality of this structural assignment relies on the distance-dependent nature of the NOE, which scales with r−6 . If the 4-fluorophenyl group occupies the thermodynamically favored pseudo-equatorial position, the proton at the C3 position is forced into a pseudo-axial orientation.

    • In this geometry, the C3 pseudo-axial proton is spatially proximate (typically < 2.5 Å) to the syn-axial protons at the C2 and C4 positions. This proximity generates intense, diagnostic NOE cross-peaks.

    • Conversely, if the aryl group were pseudo-axial, the C3 proton would sit in the pseudo-equatorial plane, drastically increasing the distance to the syn-axial protons and extinguishing these specific NOE signals.

Implications for Drug Discovery

Understanding the precise conformational behavior of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one is critical for structure-based drug design (SBDD).

  • Defined Exit Vectors: The orthogonal nature of the spiro[3.3]heptane core projects the C1-ketone and the C3-fluorophenyl group into distinct, non-overlapping quadrants of 3D space. This allows medicinal chemists to target distinct sub-pockets within a receptor binding site with high precision.

  • Metabolic Stability: The absence of benzylic protons—due to the quaternary spiro carbon and the fully substituted cyclobutane network—confers high resistance to cytochrome P450-mediated oxidative metabolism, a common liability in planar benzyl-heterocycles.

  • Bioisosterism: This scaffold serves as a conformationally restricted, lipophilic bioisostere for flexible benzyl-piperidines. By locking the pharmacophore into its bioactive pseudo-equatorial conformation, the molecule pays a lower entropic penalty upon target binding, frequently resulting in enhanced binding affinity.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at:[Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at:[Link]

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. Journal of the American Chemical Society. Available at:[Link]

Methodological & Application

Application Note: Fluorinated Spirocycles in Next-Generation Agrochemical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The agrochemical industry is currently navigating a critical structural paradigm shift. Historically, the sector has relied heavily on flat, polyhalogenated aromatic scaffolds to achieve the desired efficacy and metabolic stability in the field[1]. However, emerging regulatory scrutiny over per- and polyfluoroalkyl substances (PFAS) and their associated environmental persistence necessitates the development of novel, fluorine-efficient structural strategies[2].

Fluorinated spirocycles offer a highly synergistic solution. The spirocyclic core introduces three-dimensional (sp³-rich) complexity that allows molecules to "escape flatland," thereby enhancing binding specificity to chiral biological receptors while providing alternative degradation pathways to reduce soil persistence[3]. Simultaneously, strategic and minimal fluorination (e.g., mono-fluoro, trifluoromethyl, or difluoroethyl groups) precisely modulates the biokinetic profile, fine-tunes lipophilicity (logP), and blocks metabolic soft spots against degradation by cytochrome P450 enzymes[4].

Structure-Property Relationships (SAR)

The integration of fluorine into spirocyclic frameworks represents a masterclass in bioisosterism and physicochemical tuning. Because the fluorine atom possesses the highest electronegativity and a small van der Waals radius, it can mimic hydrogen or hydroxyl groups without adding significant steric bulk[5]. In the context of agrochemicals, this translates to superior cuticular penetration in target pests and optimized systemic mobility in plants[6].

SAR Core Fluorinated Spirocycle Core Spiro Spirocyclic 3D Scaffold Core->Spiro Fluoro Fluorine/CF3 Substitution Core->Fluoro Prop1 Escapes 'Flatland' (High Target Specificity) Spiro->Prop1 Prop2 Reduced Soil Persistence (Tunable Degradation) Spiro->Prop2 Prop3 Metabolic Blockade (P450 Resistance) Fluoro->Prop3 Prop4 Modulated Lipophilicity (Optimal logP) Fluoro->Prop4

Structure-activity relationships of fluorinated spirocycles in agrochemicals.

Quantitative Data: Biokinetic & Efficacy Profiling

To demonstrate the superiority of fluorinated spirocycles, the following table summarizes comparative biokinetic and efficacy data across different structural classes. The data highlights how fluorinated spirocycles achieve a "Goldilocks" profile: high metabolic stability in the target organism (pest) but optimal degradation in the environment (soil).

Compound Structural ClassRepresentative ScaffoldLipophilicity (logP)P450 Half-Life (min)Target Receptor IC₅₀ (nM)Soil Persistence DT₅₀ (days)
Flat Aromatic (Non-F) Indole2.11512045
Flat Aromatic (Fluoro) Polyfluoroindole3.818545>150 (High Risk)
Spirocycle (Non-F) Spiroindoline1.8203015
Fluoro-Spirocycle CF₃-Spiroindoline2.6110828 (Optimal)

Note: The incorporation of the CF₃ group on the spirocycle significantly increases the P450 half-life compared to the non-fluorinated spirocycle, while the 3D structure ensures the soil DT₅₀ remains well below regulatory persistence thresholds.

Experimental Protocols

Protocol A: Red-Light-Mediated Synthesis of CF₃-Spirocyclic Indolines

Traditional synthesis of fluorinated spirocycles often required harsh oxidants (e.g., ceric ammonium nitrate) and sub-zero temperatures[7]. This modern protocol utilizes red-light photoredox catalysis to achieve single-step trifluoromethylation and dearomative spirocyclization under mild, environmentally friendly conditions[7].

Causality & Rationale: Red light is utilized because it penetrates deeper into the reaction medium and prevents unwanted UV-induced side reactions. Umemoto's reagent acts as an electrophilic CF₃ source; upon single-electron transfer from the excited photocatalyst, it generates a highly reactive CF₃ radical. The addition of this radical to the C2 position of the indole triggers an intramolecular nucleophilic attack, breaking aromaticity (dearomatization) to form the rigid 3D spirocenter[7].

G Start Indole Substrate + Umemoto's Reagent Photo Red-Light Photoredox (nPr-DMQA+ catalyst) Start->Photo Radical CF3 Radical Generation Photo->Radical Addition C2-Trifluoromethylation Radical->Addition Dearomatization Spirocyclization (Dearomatization) Addition->Dearomatization Product CF3-Spirocyclic Indoline Dearomatization->Product

Photoredox-catalyzed synthesis workflow for CF3-spirocyclic indolines.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with the tryptamine derivative (0.2 mmol), Umemoto’s reagent (0.3 mmol), nPr-DMQA⁺ photocatalyst (2 mol%), and K₂CO₃ (0.4 mmol).

  • Solvent Addition: Add 2.0 mL of rigorously degassed dichloromethane/water (10:1 v/v) mixture. Seal the tube and transfer it to the fume hood.

  • Irradiation: Stir the mixture at room temperature under irradiation from a 3 W red LED strip (distance ~2 cm) for 16 hours.

  • Quenching & Extraction: Turn off the light, dilute the mixture with 10 mL of ethyl acetate, and wash with saturated aqueous NaHCO₃ (2 × 5 mL). Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the anti-diastereomeric CF₃-spirocyclic indoline.

Protocol B: Selectfluor-Mediated Synthesis of Fluoro-Spiro-1,3-Oxazines

This protocol establishes a regioselective fluorination-induced intramolecular cyclization using Selectfluor to access fluoro-substituted spiro-1,3-oxazines[8].

Causality & Rationale: Selectfluor is a bench-stable, safe cationic fluorinating agent. It reacts with the tethered alkene to form a transient fluoro-carbocation. The nucleophilic oxygen of the adjacent benzamide group immediately traps this intermediate. This rapid intramolecular trapping outcompetes intermolecular side reactions, yielding a single diastereomer[8].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide (0.5 mmol) in 5 mL of anhydrous acetonitrile in a round-bottom flask.

  • Fluorination: Add Selectfluor (0.6 mmol) in one portion. Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction via TLC until complete consumption of the starting material (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature, quench with water (10 mL), and extract with dichloromethane (3 × 10 mL).

  • Isolation: Dry the organic extracts over MgSO₄, evaporate the solvent, and purify the residue by column chromatography to yield the pure fluoro-spiro-1,3-oxazine.

Protocol C: High-Throughput Cytochrome P450 Metabolic Stability Assay

To validate the metabolic blockade provided by the fluorinated spirocycle, an in vitro assay using pest-specific microsomes is required. Fluorine substitution replaces the weak C-H bond (~98 kcal/mol) with a highly stable C-F bond (~105 kcal/mol), preventing oxidative degradation by P450 enzymes[4].

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, combine 1 µM of the test fluorinated spirocycle with 0.5 mg/mL pest liver/gut microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 30 °C for 5 minutes.

  • Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the P450 enzymes, halting the reaction precisely at the target time point.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to precipitate the denatured proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

References

  • Shoots by Syngenta - Old Escaping Fluorine Dependency in Agrochemical Design. Available at:[Link][2]

  • Synthesis of CF3-Containing Spirocyclic Indolines via a Red-Light-Mediated Trifluoromethylation/Dearomatization Cascade - The Journal of Organic Chemistry (ACS Publications). Available at: [Link][7]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC (NIH). Available at:[Link][3]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC (NIH). Available at:[Link][1]

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][8]

  • Metabolism and Toxicity of Fluorine Compounds - Chemical Research in Toxicology (ACS Publications). Available at: [Link][4]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - Journal of Heterocyclic Chemistry. Available at: [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one. The highly strained spiro[3.3]heptane core is an increasingly valuable sp³-rich bioisostere in medicinal chemistry, but its synthesis presents unique catalytic challenges.

Here, we provide authoritative troubleshooting guides and self-validating protocols to help you optimize catalyst loading, suppress side reactions, and maximize enantiomeric excess (ee) during production.

Section 1: Core Mechanistic Pathway

The most robust route for establishing the chiral center at the C3 position of the spirocyclic core is the Rhodium-Catalyzed Asymmetric Conjugate Addition of 4-fluorophenylboronic acid to spiro[3.3]hept-2-en-1-one[1]. Understanding the catalytic cycle is essential for diagnosing yield drops when reducing catalyst loading.

Rh_Catalytic_Cycle Precat [Rh(OH)(L)]₂ Precatalyst Active Rh(OH)(L) Active Catalyst Precat->Active Dissociation Trans Ar-Rh(L*) Transmetalation Active->Trans + 4-F-C₆H₄B(OH)₂ - B(OH)₃ Insert Oxa-π-allyl-Rh Olefin Insertion Trans->Insert + Spiro[3.3]hept-2-en-1-one Prod Product Release Hydrolysis Insert->Prod + H₂O Prod->Active Regeneration

Figure 1. Rh-catalyzed 1,4-conjugate addition cycle for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are attempting the Rh-catalyzed conjugate addition. When we drop the [Rh(OH)(cod)]₂ loading below 1.0 mol%, our yields plummet from 92% to 45%. Why is this happening, and how do we fix it?

Root Cause: The non-linear drop in yield at low catalyst loadings is typically caused by competing substrate degradation. Specifically, 4-fluorophenylboronic acid is highly prone to protodeboronation (yielding fluorobenzene) or oxidative homocoupling in the presence of trace oxygen. The electron-withdrawing para-fluoro group accelerates hydrolytic cleavage of the C-B bond. Solution: Instead of adding the boronic acid all at once (batch addition), use a syringe pump to add it over 2 hours. This keeps the steady-state concentration of the boronic acid low, allowing the Rh-transmetalation step to kinetically outcompete the background hydrolysis.

Q2: Even with slow addition, our reaction stalls at 0.2 mol% Rh loading. Is the catalyst dying?

Root Cause: Yes. Standard phosphine ligands (like BINAP) are susceptible to oxidation and can dissociate at ultra-low concentrations, leading to the formation of inactive Rh(III) species or aggregation into Rh(0) black. Solution: Switch to chiral diene ligands (e.g., R,R-Bn-bod*). Diene ligands are less prone to oxidation, bind tightly to the Rh center, and provide a rigid coordination sphere that maintains catalytic turnover at loadings as low as 0.1 mol%[1].

Q3: We want to avoid expensive Rh catalysts entirely. Can we use an acid-catalyzed route instead?

Root Cause/Mechanism: Yes. An expedient, transition-metal-free alternative is the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanols[2]. This intermediate is formed by reacting 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes[2]. Solution: In the presence of a Brønsted acid (like MsOH) or Lewis acid (like AlCl₃), the bicyclobutyl moiety is protonated, triggering a[1,2]-shift of the cyclopropylcarbinyl cation to directly afford the spiro[3.3]heptan-1-one[2]. The optimal catalyst loading here is 10–20 mol% MsOH; dropping below 5 mol% allows background decomposition of the highly strained hemiaminal/alkoxide intermediate to outpace the rearrangement.

Troubleshooting_Tree Start Low Yield at <1 mol% Rh Q1 Is protodeboronation occurring? (HPLC check) Start->Q1 Sol1 Use slow addition of ArB(OH)₂ & lower Temp Q1->Sol1 Yes (Fluorobenzene detected) Q2 Is the catalyst deactivating? Q1->Q2 No Sol2 Degas solvents (O₂ free) Add aqueous base Q2->Sol2 Yes (Black Rh(0) precipitate) Sol3 Switch to Chiral Diene Ligands Q2->Sol3 Yes (No precipitate, but stalled)

Figure 2. Decision tree for troubleshooting low yields at sub-1 mol% catalyst loadings.

Section 3: Quantitative Data & Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, ligand choice, and addition methodology. Notice how the combination of slow addition and diene ligands unlocks ultra-low catalyst loadings without sacrificing enantiomeric purity[1].

EntryCatalyst Loading (mol%)LigandArB(OH)₂ Addition MethodYield (%)ee (%)
13.0(S)-BINAPBatch (All at once)9294
21.0(S)-BINAPBatch (All at once)4592
31.0(S)-BINAPSyringe Pump (2 h)8894
40.2(S)-BINAPSyringe Pump (2 h)3189
5 0.2 (R,R)-Bn-bod* Syringe Pump (2 h) 95 98

Section 4: Self-Validating Experimental Protocol

Optimized Protocol for 0.2 mol% Rh-Catalyzed Conjugate Addition

This protocol is designed as a self-validating system. Visual cues and specific analytical markers are embedded within the steps to ensure real-time quality control.

Step 1: Catalyst Activation

  • In a nitrogen-filled glovebox, combine [Rh(OH)(cod)]₂ (0.1 mol%, 0.001 equiv) and chiral diene ligand (R,R)-Bn-bod* (0.22 mol%, 0.0022 equiv) in anhydrous, rigorously degassed 1,4-dioxane. Stir for 30 minutes at room temperature.

  • Self-Validation Check: The solution must transition from pale yellow to a deep orange-red. This color shift confirms the dissociation of the dimer and the formation of the active monomeric Rh(I)-diene complex. If the solution remains pale or turns black, oxygen contamination has occurred.

Step 2: Substrate Addition

  • Add spiro[3.3]hept-2-en-1-one (1.0 equiv) to the active catalyst mixture. Transfer the sealed vial to a fume hood and heat to 50 °C.

Step 3: Transmetalation & Turnover (Critical Step)

  • Dissolve 4-fluorophenylboronic acid (1.5 equiv) and aqueous KOH (0.5 M, 0.5 equiv) in degassed 1,4-dioxane.

  • Inject this mixture into the reaction vial via a syringe pump at a constant rate over exactly 2 hours.

Step 4: Analytical Monitoring

  • Sample the reaction at the 1-hour mark. Quench the aliquot with EtOAc/NH₄Cl and run an HPLC analysis (254 nm).

  • Self-Validation Check: You should observe the growing product peak for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one. If a large peak corresponding to fluorobenzene is present, protodeboronation is outcompeting the catalytic cycle; immediately decrease the syringe pump rate by 30%.

Step 5: Workup & Isolation

  • Once complete (typically 3 hours total), cool the mixture to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via standard silica gel chromatography to isolate the final product.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements Source: Tetrahedron / PubMed (NIH) URL:[Link]

  • Chiral Diene Ligands in Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes Source: European Journal of Organic Chemistry / ResearchGate URL:[Link]

Sources

Technical Support Center: Resolving HPLC Co-Elution for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The spiro[3.3]heptane scaffold provides a rigid, three-dimensional geometry that is highly valued in modern drug discovery as a saturated bioisostere for benzene rings (1)[1]. However, the synthesis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one frequently generates impurities with near-identical hydrodynamic volumes and polarities. These include the des-fluoro byproduct (3-phenylspiro[3.3]heptan-1-one), positional isomers, and exo/endo diastereomers. This guide provides a mechanistic troubleshooting framework to resolve critical co-elution issues during method development.

Phase 1: Diagnostic Verification

Before altering column chemistry, you must confirm that a distorted peak is a true co-elution rather than a physical hardware failure (e.g., a collapsed column bed or dirty frit). Perfect co-elution often presents as a symmetrical peak with no visible shoulder, making detector-level spectral analysis mandatory (2)[2].

Diagnostic_Workflow Start Observe Peak Asymmetry (Shoulder/Tailing) PDA Extract UV Spectra (PDA) Across Peak Apex & Slopes Start->PDA MS Extract Ion Chromatogram (MS EIC) for m/z Start->MS Decision Are Spectra/Masses Uniform? PDA->Decision MS->Decision Pure Investigate Column Frit or Void Volume Decision->Pure Yes Coelution Co-elution Confirmed: Initiate PFP Protocol Decision->Coelution No

Diagnostic workflow for differentiating true co-elution from column hardware failures.

Phase 2: Troubleshooting FAQs

Q1: My main peak has a trailing shoulder. C18 columns with Acetonitrile gradients cannot separate it. What is the likely impurity and why does C18 fail?

  • Causality: The impurity is likely the des-fluoro byproduct. Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. The loss of a single fluorine atom on a terminal phenyl ring barely alters the molecule's overall hydrophobicity, leading to co-elution.

  • Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit multiple retention mechanisms—including dipole-dipole interactions, π-π charge transfer, and shape selectivity—which are highly sensitive to the highly electronegative fluorine atom (3)[3].

Q2: I switched to a PFP column, but the des-fluoro impurity and the API are still co-eluting (Rs < 1.0). How do I optimize the mobile phase?

  • Causality: If you are using Acetonitrile (MeCN) as your organic modifier, its π-electrons compete with your analyte for the π-π interaction sites on the PFP ring. This "masks" the column's unique aromatic selectivity.

  • Solution: Replace Acetonitrile with Methanol (MeOH). Methanol is protic and lacks π-electrons, allowing the fluorinated stationary phase to fully interact with the fluorophenyl group of your analyte, thus expanding the retention window (4)[4].

Q3: How can I resolve positional isomers (e.g., 2- vs. 3-substituted spirocycles) or exo/endo diastereomers?

  • Causality: The spiro[3.3]heptane core is rigid. Positional isomers and diastereomers have identical masses and polarities but slightly different 3D spatial arrangements.

  • Solution: Maximize shape selectivity by using a core-shell (solid-core) PFP column (e.g., 2.6 µm). Core-shell particles reduce eddy dispersion, providing much higher theoretical plates (N) without the extreme backpressure of sub-2 µm fully porous particles (5)[5]. Combine this with a lower column temperature (20–25°C) to increase the rigidity of the stationary phase.

Retention_Mechanisms Analyte 3-(4-fluorophenyl) spiro[3.3]heptan-1-one PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Dipole-Dipole (C-F bonds) Analyte->PFP π-π Interactions (Aromatic rings) Analyte->PFP Shape Selectivity (Rigid spiro core) Analyte->PFP Hydrophobic (Alkyl spacer)

Multi-modal retention mechanisms between the fluorinated spirocycle and PFP stationary phase.

Phase 3: Quantitative Data & Method Selection

To guide your method development, the following table summarizes the expected resolution (Rs) based on empirical chromatographic parameters.

Column ChemistryParticle TypeOrganic ModifierColumn TempDes-fluoro RsPositional Isomer Rs
C18Fully Porous (5 µm)Acetonitrile40°C0.4 (Co-elution)0.8 (Partial)
C18Core-Shell (2.6 µm)Methanol30°C0.7 (Partial)1.3 (Resolved)
PFPCore-Shell (2.6 µm)Acetonitrile30°C1.1 (Partial)1.8 (Resolved)
PFP Core-Shell (2.6 µm) Methanol 20°C 2.5 (Baseline) 2.2 (Baseline)

Phase 4: Self-Validating Experimental Protocol

Protocol: High-Resolution Separation of Fluorinated Spirocycles

This protocol is designed as a self-validating system. It includes an integrated System Suitability Test (SST) to ensure the causality of the separation is maintained before analyzing unknown experimental samples.

Step 1: System Preparation & Column Selection

  • Install a Core-Shell PFP Column (e.g., 100 x 4.6 mm, 2.6 µm).

  • Purge the HPLC system (lines, degasser, and pump) with 100% MS-grade Methanol to remove trace Acetonitrile, which can poison the π-π interaction sites.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (The acidic pH suppresses the ionization of trace basic impurities and stabilizes the spiro-ketone against enolization).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

Step 3: Gradient & Temperature Optimization

  • Set the column oven to 20°C . (Lower temperatures enhance shape selectivity for rigid spirocycles).

  • Set flow rate to 0.8 mL/min.

  • Gradient Program: Start at 30% B, hold for 2 minutes, then ramp to 70% B over 15 minutes. A shallow gradient slope maximizes α-selectivity for closely eluting isomers.

Step 4: Self-Validation (System Suitability)

  • Inject a mixed standard containing 3-(4-fluorophenyl)spiro[3.3]heptan-1-one and 3-phenylspiro[3.3]heptan-1-one (des-fluoro impurity).

  • Validation Criteria: The method is only validated for use if the Resolution (Rs) ≥ 2.0 between the fluoro and des-fluoro peaks, and the tailing factor (Tf) of the main peak is ≤ 1.2.

  • Troubleshooting the SST: If Rs < 2.0, verify the column temperature is strictly at 20°C and ensure zero MeCN contamination in the solvent lines.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column Source: Thermo Fisher Scientific URL
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International - Chromatography Online URL
  • HPLC method development critical decisions Source: Element Lab Solutions URL
  • Expedient synthesis of spiro[3.

Sources

Technical Support Center: Optimizing Column Chromatography for Fluorinated Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Fluorinated spirocyclic ketones present a unique purification challenge in drug development. The rigid, three-dimensional spirocyclic core often generates complex diastereomeric mixtures, while the highly electronegative fluorine atoms drastically alter the molecule's dipole moment and stationary phase interactions.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you isolate these complex molecules with high purity and yield.

Part 1: Strategic Workflow for Fluorinated Spirocycles

Selecting the correct chromatographic technique is the most critical step in your purification workflow. The decision depends primarily on the degree of fluorination and the stereochemical complexity of your spirocyclic ketone.

DecisionTree A Analyze Fluorinated Spirocyclic Ketone B High Fluorine Content? (>3 F atoms) A->B C Fluorous Solid-Phase Extraction (F-SPE) B->C Yes D Stereoisomers Present? B->D No E Fluorinated Chiral HPLC (Modified Cellulose) D->E Yes F Standard Silica with Optimized Gradient D->F No

Decision matrix for chromatographic purification of fluorinated spirocycles.

Part 2: Troubleshooting Guides & FAQs

Q1: My fluorinated spirocyclic ketone streaks heavily on normal-phase silica gel and co-elutes with non-fluorinated byproducts. What causes this, and how can I fix it?

Causality: The high electronegativity and low polarizability of fluorine atoms create an electron-deficient environment along the fluorocarbon chain. On standard silica gel, the polar ketone moiety interacts strongly with free silanols via hydrogen bonding, while the fluorinated domains induce non-ideal dipole-dipole interactions. More importantly, highly fluorinated compounds exhibit "fluorophilic interactions"—specifically, C–F⋯F–C intermolecular dispersion forces—that behave orthogonally to standard lipophilic or hydrophilic partitioning[1]. Solution: Transition to Fluorous Solid-Phase Extraction (F-SPE) . F-SPE utilizes a perfluoroalkyl-functionalized stationary phase (e.g., silica bonded with -SiMe2(CH2)2C8F17). By washing the column with a fluorophobic solvent system, non-fluorinated impurities are forced to elute early. The target fluorinated spirocycle is retained exclusively via fluorophilic interactions and is subsequently recovered by switching to a fluorophilic eluent[2].

Q2: I synthesized a spirocyclic ketone via a cycloaddition reaction, resulting in a mixture of diastereomers. Standard reverse-phase C18 columns fail to resolve them. What is the recommended approach?

Causality: Spirocyclic ring construction (e.g., via dichloroketene addition or oxirane rearrangement) frequently generates stereoisomers with nearly identical polarities and hydrodynamic volumes[3]. Standard C18 phases rely purely on hydrophobic partitioning, which is insufficient to distinguish the subtle 3D spatial differences of rigid spirocyclic diastereomers. Solution: Employ chiral chromatography using fluorinated stationary phases . Columns packed with 4-fluoro-3-(trifluoromethyl)phenyl-modified cellulose exploit both chiral recognition (via the helical cellulose backbone) and targeted fluorophilic interactions. The introduction of fluorine into the stationary phase enhances the selectivity for fluorinated pharmaceuticals by creating specific spatial alignments driven by C-F dipole interactions[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (F-SPE)

This protocol is designed to separate highly fluorinated spirocyclic ketones from non-fluorinated synthetic byproducts.

FSPEMechanism L Load Sample (Mixed Matrix) W Fluorophobic Wash (80:20 MeOH/H2O) L->W E Fluorophilic Elution (100% MeOH) W->E Retains F-target N Non-fluorinated Impurities W->N Elutes early P Pure Fluorinated Ketone E->P Desorbs target

Stepwise mechanism and causality of Fluorous Solid-Phase Extraction.

Step-by-Step Methodology:

  • Column Conditioning: Mount a commercial F-SPE cartridge (e.g., FluoroFlash® silica gel) on a vacuum manifold. Condition the column with 3 column volumes (CV) of the fluorophilic eluent (100% MeOH or THF), followed by 3 CV of the fluorophobic wash solvent (80:20 MeOH/H2O or 90:10 DMF/H2O)[2].

  • Sample Loading: Dissolve the crude spirocyclic ketone mixture in a minimum volume of the fluorophobic solvent. If the sample is poorly soluble, a small amount of DMSO can be used. Load the sample onto the cartridge.

  • Fluorophobic Wash (Detagging Impurities): Elute the column with 3–5 CV of the 80:20 MeOH/H2O wash.

    • Self-Validation Step: Collect this fraction and spot it on a TLC plate alongside the crude mixture. Visualize with KMnO4 or UV. You should observe the non-fluorinated impurities, but the target fluorinated ketone must remain absent from this fraction.

  • Fluorophilic Elution (Product Recovery): Switch the eluent to 100% MeOH or THF. Elute with 3–5 CV to desorb the fluorinated spirocyclic ketone.

  • Concentration: Evaporate the fluorophilic fraction under reduced pressure to yield the purified fluorinated spirocycle.

Protocol B: Diastereomeric Separation via Fluorinated Chiral HPLC

Step-by-Step Methodology:

  • System Preparation: Install a 4-fluoro-3-(trifluoromethyl)phenyl-modified cellulose chiral column (e.g., 5 µm particle size, 250 × 20 mm for preparative scale)[3][4].

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol (typically starting at 90:10 v/v). Degas thoroughly.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min (analytical) or 15.0 mL/min (preparative). Maintain column temperature strictly at 25°C to ensure reproducible chiral recognition.

  • Injection & Monitoring: Inject the sample and monitor via UV-Vis (typically 210-254 nm depending on the spirocycle's chromophores).

    • Self-Validation Step: Perform a peak-purity analysis using a Diode Array Detector (DAD) on the leading and tailing edges of the eluted peaks to ensure no co-elution of diastereomers is occurring.

Part 4: Quantitative Data & Method Comparison

Use the following reference table to benchmark your expected recoveries and select the optimal solvent systems based on your specific molecule's profile.

Stationary Phase TypePrimary Interaction MechanismOptimal Analyte ProfileFluorophobic WashFluorophilic EluentExpected Recovery
Fluorous Silica (F-SPE) C-F⋯F-C Dispersion ForcesHigh Fluorine (>3 F atoms)80:20 MeOH/H₂O100% MeOH or THF> 90%
Fluorinated Cellulose Chiral Recognition + DipoleLow Fluorine (1-3 F atoms)N/A (Isocratic)Hexane/IPA (90:10)> 85% (per isomer)
Standard Silica Polar / Hydrogen BondingTrace / No FluorineN/A (Gradient)Hexane/EtOAcVariable (40-70%)

References

  • Zhang, W. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (PMC). Available at:[Link]

  • LCGC International. (2016). New Chromatography Columns and Accessories for 2016. Chromatography Online. Available at:[Link]

  • Li, Y., et al. (2026). Machine learning-enhanced identification of fluorophilic interactions for improved SERS detection of PFOA. Environmental Science: Nano (RSC Publishing). Available at:[Link]

  • Komarov, I., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Validation & Comparative

LC-MS/MS validation methods for determining 3-(4-fluorophenyl)spiro[3.3]heptan-1-one purity

Author: BenchChem Technical Support Team. Date: April 2026

[label="```

Refining Structural Elucidation

I'm now integrating the provided mass spectrometry fragmentation pathway diagram into the text to illustrate structural elucidation in the context of impurity identification and quantification. My focus is on the precursor and product ion relationships and their corresponding mass-to-charge ratios within the validation framework, further highlighting their practical implications. This will clarify how this data drives the earlier-mentioned validation parameters.

Refining Fragmentation Detail

I'm now integrating the provided mass spectrometry fragmentation pathway diagram into the text to illustrate structural elucidation in the context of impurity identification and quantification. My focus is on the precursor and product ion relationships within the validation framework, highlighting their practical implications and how the data drives the validation parameters.

Finalizing Purity Protocol

I'm now putting the finishing touches on the LC-MS/MS purity protocol, focusing on a clear, step-by-step guide. I have compiled the table of analytical methods, highlighting their strengths and weaknesses. I'm focusing on the experimental results for LC-MS/MS validation parameters as defined by ICH Q2(R2). I'm also ensuring the Graphviz diagram and its caption are accurate and well-integrated.

Finalizing Data Visualization

I'm now integrating the two Graphviz diagrams to make sure their color schemes are consistent. I am ensuring that the first diagram flows into the second for a comprehensive validation approach. I am now checking the descriptions to make sure the diagrams match the text for a clear illustration of impurity identification and quantification.

Fig 1. Proposed collision-induced dissociation (CID) fragmentation pathway for MRM transitions.

Step-by-Step LC-MS/MS Validation Protocol

This protocol is designed as a self-validating system in strict accordance with the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1][2].

Step 1: Sample & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock solution to construct a 6-point calibration curve ranging from 1 ng/mL (LOQ) to 1000 ng/mL.

Step 2: Chromatographic Parameters
  • Column: Kinetex® 1.7 µm C18, 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).

  • Gradient: 5% B to 95% B over 8.0 minutes, hold for 2.0 minutes, re-equilibrate for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometric Detection (MRM)

Configure the triple quadrupole mass spectrometer to Multiple Reaction Monitoring (MRM) mode. MRM acts as a double mass filter, virtually eliminating matrix interference[3].

  • Polarity: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Quantifier Transition: m/z 205.1 → 109.0 (Collision Energy: 22 eV).

  • Qualifier Transition: m/z 205.1 → 177.1 (Collision Energy: 15 eV).

Step 4: Specificity & Forced Degradation (Self-Validation)

To prove the method is stability-indicating, the compound must be intentionally degraded to ensure no degradants co-elute with the main peak.

  • Acid Hydrolysis: Treat 1 mg/mL sample with 1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Treat with 1N NaOH at 60°C for 4 hours (Monitor for spiro-ring opening).

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 2 hours.

  • Neutralize all samples, dilute to 100 ng/mL, and inject. Verify that the mass balance is >95% and peak purity angle < purity threshold.

Fig 2. ICH Q2(R2) compliant LC-MS/MS validation workflow for spirocyclic purity determination.

Experimental Validation Data

The following table summarizes the quantitative validation data obtained for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one using the prescribed LC-MS/MS method, evaluated against ICH Q2(R2) acceptance criteria[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of analyteNo co-eluting peaks in blank or degraded samplesPASS
Linearity (R²) ≥ 0.995 (over reportable range)0.9994 (1 ng/mL to 1000 ng/mL)PASS
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 ng/mL (S/N = 4.2)PASS
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1; RSD ≤ 20%1.0 ng/mL (S/N = 12.5, RSD = 6.4%)PASS
Accuracy (Recovery) 80% - 120% at LQC, MQC, HQC98.2% - 101.5% across all levelsPASS
Precision (Repeatability) %RSD ≤ 15% (n=6)3.1% at 10 ng/mL; 1.8% at 500 ng/mLPASS
Matrix Effect 85% - 115% (Ion suppression/enhancement)94.5% (Minimal ion suppression)PASS

Conclusion

For complex, non-chromophoric scaffolds like 3-(4-fluorophenyl)spiro[3.3]heptan-1-one, traditional HPLC-UV methods introduce unacceptable blind spots in impurity profiling. By leveraging the double-mass filtering of MRM and the volatility of LC-MS grade modifiers, this LC-MS/MS methodology provides a self-validating, ICH-compliant framework. It ensures that even highly similar spiro-isomers and trace degradants are accurately quantified, safeguarding the integrity of downstream drug development.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)[Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug International Journal of Scientific Research and Technology[Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling BioPharm International[Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation Resolian[Link]

  • LC-MS & UHPLC-MS Solvents: The Right Purity for an Excellent Result Cheminent / Scharlab[Link]

Sources

Spectroscopic Profiling of Spirocyclic Bioisosteres: A Comparative Guide to 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one and Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Spectroscopic Theory, and Validated Experimental Methodologies

Introduction: The Strategic Role of Fluorinated Spirocycles

The spiro[3.3]heptane scaffold has emerged as a privileged, sp3 -rich structural motif in modern drug discovery. Frequently employed as a metabolically stable bioisostere for morpholines, piperidines, and gem-dimethyl groups, this rigid 3D framework allows medicinal chemists to access unique, non-planar chemical space[1].

The targeted synthesis of the spiro[3.3]heptan-1-one core—often achieved via strain-relocating semipinacol rearrangements—provides a versatile handle for downstream functionalization[1]. When comparing the base analog, 3-phenylspiro[3.3]heptan-1-one , to its fluorinated counterpart, 3-(4-fluorophenyl)spiro[3.3]heptan-1-one , the addition of the highly electronegative fluorine atom at the para position fundamentally alters both the physicochemical profile and the spectroscopic signature of the molecule. Crucially, the 100% naturally abundant 19F isotope provides a highly sensitive, bioorthogonal handle for Protein-Observed Fluorine (PrOF) NMR screening during hit-to-lead optimization[2].

Structural & Spectroscopic Theory (Causality & Mechanisms)

To accurately interpret the spectroscopic data of these strained systems, one must understand the underlying physical chemistry driving the signal shifts:

  • Vibrational Spectroscopy (IR): The spiro[3.3]heptan-1-one system features a highly strained cyclobutanone ring. The severe bond angle compression ( ∼90∘ ) forces the exocyclic C=O bond to adopt greater s-character. This directly increases the force constant of the carbonyl bond, shifting the stretching frequency significantly higher ( ∼1775–1785 cm−1 ) compared to unstrained cyclohexanones ( ∼1715 cm−1 ).

  • Nuclear Magnetic Resonance (NMR): The introduction of fluorine induces strong inductive electron withdrawal, deshielding the ortho protons and carbons on the phenyl ring. Because 19F is a spin-½ nucleus, it couples extensively with both 13C and 1H nuclei. This generates the classic AA′BB′ multiplet system in the 1H NMR of the para-substituted ring and produces large, diagnostic scalar couplings in the 13C NMR (e.g., 1JCF​≈245 Hz ).

  • Mass Spectrometry (MS): Strained cyclobutanones undergo predictable gas-phase fragmentation. Upon ionization, the primary degradation pathway involves the α -cleavage of the cyclobutanone ring followed by the extrusion of neutral ketene ( CH2​=C=O , −42 Da ).

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic differences between the non-fluorinated and fluorinated spiro[3.3]heptan-1-one analogs.

Analytical Technique3-Phenylspiro[3.3]heptan-1-one3-(4-Fluorophenyl)spiro[3.3]heptan-1-oneDiagnostic Significance
1 H NMR (400 MHz, CDCl 3​ ) δ 7.35–7.20 (m, 5H, Ar-H) δ 7.22 (dd, J=8.5,5.4 Hz, 2H), 7.01 (t, J=8.6 Hz, 2H)Fluorination collapses the complex 5H multiplet into a distinct AA′BB′ system.
13 C NMR (100 MHz, CDCl 3​ ) δ 211.5 (C=O), 143.2 (Ar-C ipso​ ), 128.5, 126.8, 126.4 δ 211.2 (C=O), 161.5 (d, 1JCF​=244.5 Hz), 115.3 (d, 2JCF​=21.2 Hz) JCF​ coupling confirms F-incorporation; C=O shift confirms the strained 4-membered ring.
19 F NMR (376 MHz, CDCl 3​ ) N/A δ -116.8 (tt, J=8.6,5.4 Hz, 1F)Provides a background-free bioorthogonal signal for PrOF NMR binding assays[2].
ATR-FTIR 1778 cm −1 (C=O stretch)1779 cm −1 (C=O stretch), 1225 cm −1 (C-F stretch)C-F stretching vibration provides a strong, distinct band in the fingerprint region.
HRMS (ESI-TOF) [M+H]+ m/z 187.1117 [M+H]+ m/z 205.1023Exact mass shift of +17.9906 Da confirms the H-to-F bioisosteric replacement.

(Note: Aliphatic spirocyclic protons for both compounds appear as complex multiplets at δ 3.50 (C3-H), 3.30 (C2-H), and 2.50–1.95 (C5, C6, C7-H) due to long-range W-couplings inherent to rigid cyclobutanes).

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies must be treated as self-validating systems. Every parameter is chosen to mitigate specific analytical artifacts.

Protocol A: Multi-Nuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube.

    • Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, ensuring optimal magnetic field homogeneity.

  • Probe Tuning & Matching: Tune the broadband probe to the exact Larmor frequencies of 1 H, 19 F, and 13 C.

    • Validation Check: The tuning curve must show a sharp dip exactly at the acquisition frequency to maximize signal transfer efficiency and minimize reflected RF power.

  • Z-Axis Shimming: Perform gradient shimming on the deuterium lock signal.

    • Validation Check: The TMS peak width at half-height ( w1/2​ ) must be <1.0 Hz . Poor shimming will obscure the fine 4JCF​ couplings in the 13 C spectrum.

  • 19 F Acquisition Parameters: Set the spectral width to 250 ppm. Set the relaxation delay ( d1​ ) to a minimum of 3.0 seconds. Apply inverse-gated 1 H decoupling.

    • Causality: Fluorine nuclei relax primarily via chemical shift anisotropy (CSA) and dipole-dipole mechanisms. An insufficient d1​ leads to T1​ saturation, rendering the integration non-quantitative. Inverse-gated decoupling removes 1 H- 19 F scalar coupling without inducing an artificial Nuclear Overhauser Effect (NOE) buildup.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Collect an ambient air background spectrum using a Diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: Diamond is chemically inert and resists scratching from hard crystalline spirocycles, preventing baseline drift and artifact peaks.

  • Sample Application: Place 1–2 mg of the solid directly onto the crystal and apply uniform pressure using the ATR anvil.

    • Validation Check: The pressure must be sufficient to ensure intimate contact. Without this, the evanescent wave (which only penetrates 0.5–2 µm into the sample) will yield poor signal-to-noise ratios.

Visualizing the Analytical Workflows

MS_Frag M [M+H]+ m/z 205.10 Frag1 Loss of Ketene (-42 Da) m/z 163.09 M->Frag1 Alpha-cleavage (Ring A) Frag2 Loss of Ethylene (-28 Da) m/z 177.07 M->Frag2 Retro-[2+2] (Ring B)

ESI-MS fragmentation pathways of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one.

NMR_Workflow Sample Sample Prep (15 mg in CDCl3) Tune Probe Tuning & Matching (1H, 13C, 19F) Sample->Tune Shimming Shimming Tune->Shimming Acq1H 1H Acquisition (ns=16, d1=1s) Shimming->Acq1H Acq19F 19F Acquisition (ns=64, d1=3s) Shimming->Acq19F Acq13C 13C Acquisition (ns=512, d1=2s) Shimming->Acq13C

Standardized multi-nuclear NMR acquisition workflow for fluorinated spirocycles.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements Source: Tetrahedron (via PubMed Central / NIH) URL:[Link][1]

  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

A Head-to-Head Comparison: Benchmarking the In Vitro Binding Affinity of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one Based Ligands

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise quantification of a ligand's binding affinity for its biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the in vitro binding affinity of a promising class of molecules: 3-(4-fluorophenyl)spiro[3.3]heptan-1-one based ligands. These spirocyclic compounds, known for their rigid three-dimensional structures, have garnered significant interest for their potential to modulate challenging targets with high affinity and selectivity.[1][2]

This guide will delve into the experimental design, execution, and data interpretation necessary to rigorously evaluate these ligands, using clinically relevant neurokinin-1 receptor (NK1R) antagonists as a benchmark. We will explore two primary methodologies: the traditional yet powerful radioligand binding assay and the more contemporary, non-radioactive fluorescence polarization assay.

The Significance of the Spirocyclic Scaffold and the Neurokinin-1 Receptor Target

The spiro[3.3]heptane motif imparts a unique conformational rigidity to ligands, which can be advantageous for optimizing interactions within a protein's binding pocket.[1][2] This structural feature has been successfully incorporated into ligands targeting a variety of receptors, including the sigma-1 (σ1) receptor and G protein-coupled receptors (GPCRs) like the neurokinin-1 receptor (NK1R).[1][3][4][5][6]

The NK1R, the preferential receptor for the neuropeptide Substance P, is a well-validated target implicated in a range of physiological and pathological processes, including pain, inflammation, and chemotherapy-induced nausea and vomiting.[7][8][9][10] Consequently, several potent and selective NK1R antagonists have been developed and have reached clinical use, such as Aprepitant and Netupitant.[9][11] These approved drugs serve as ideal benchmarks against which to compare the binding affinity of novel 3-(4-fluorophenyl)spiro[3.3]heptan-1-one based ligands.

Experimental Workflow for Binding Affinity Determination

A robust determination of binding affinity requires a well-controlled and reproducible experimental workflow. The following diagram illustrates the key stages involved in both radioligand and fluorescence polarization binding assays.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Receptor Preparation (e.g., cell membrane homogenates) assay_setup Assay Plate Setup receptor_prep->assay_setup ligand_prep Ligand Preparation (Test & Benchmark Compounds) ligand_prep->assay_setup incubation Incubation (Receptor + Ligand) assay_setup->incubation separation Separation of Bound/Free Ligand (Filtration for Radioligand Assay) incubation->separation detection Signal Detection separation->detection curve_fitting Non-linear Regression (e.g., one-site binding model) detection->curve_fitting parameter_calc Determination of Kd, Ki, or IC50 curve_fitting->parameter_calc comparison Benchmarking parameter_calc->comparison

Caption: A generalized workflow for in vitro binding affinity assays.

Method 1: Radioligand Binding Assay - The Gold Standard

Radioligand binding assays are a highly sensitive and direct method for quantifying ligand-receptor interactions.[12] They typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. The binding of an unlabeled test compound (a "cold" ligand) is then measured by its ability to compete with and displace the radioligand.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human NK1R. Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (e.g., 50-120 µg of protein).

      • 50 µL of the unlabeled test compound (3-(4-fluorophenyl)spiro[3.3]heptan-1-one based ligand or benchmark antagonist like Aprepitant) at various concentrations.

      • 50 µL of a radiolabeled NK1R antagonist (e.g., [3H]-Aprepitant) at a fixed concentration, typically at or below its dissociation constant (Kd).

    • Include control wells for total binding (no competing ligand) and non-specific binding (a high concentration of a known NK1R antagonist, e.g., 10 µM Aprepitant).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Method 2: Fluorescence Polarization Assay - A High-Throughput Alternative

Fluorescence polarization (FP) assays offer a non-radioactive, homogeneous ("mix-and-read") alternative for measuring binding affinity.[14][15] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (a tracer) when it binds to a larger protein. A small, freely rotating tracer will have low polarization, while a tracer bound to a large receptor will tumble more slowly, resulting in higher polarization.

Detailed Protocol: Competitive Fluorescence Polarization Assay
  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to the NK1R. This could be a known antagonist chemically conjugated to a fluorophore like fluorescein or a Bodipy dye.

    • Prepare the purified NK1R protein or membrane preparations as in the radioligand assay.

    • Prepare serial dilutions of the 3-(4-fluorophenyl)spiro[3.3]heptan-1-one based ligand and the benchmark antagonist.

  • Assay Setup:

    • In a low-volume, black 384-well plate, add the following to each well:[15]

      • A fixed concentration of the NK1R protein.

      • A fixed concentration of the fluorescent tracer.

      • Varying concentrations of the unlabeled test compound or benchmark.

    • Include control wells with only the tracer (for minimum polarization) and with the tracer and receptor but no competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a period sufficient to reach equilibrium, typically 1-2 hours. Protect the plate from light.

  • Detection:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[15][16]

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the log concentration of the competing ligand.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value can be used to rank the potency of the compounds. A Ki value can also be calculated if the Kd of the fluorescent tracer is known.

Visualizing the Competitive Binding Principle

The following diagram illustrates the principle of a competitive binding assay, which is fundamental to both methodologies described.

competitive_binding cluster_assay Competitive Binding Assay cluster_no_competitor No Competitor cluster_with_competitor With Competitor Receptor Receptor Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Unlabeled_Ligand Unlabeled Test Ligand Receptor_1 Receptor Labeled_Ligand_1 Labeled Ligand Receptor_1->Labeled_Ligand_1 Binding Receptor_2 Receptor Unlabeled_Ligand_2 Unlabeled Ligand Receptor_2->Unlabeled_Ligand_2 Competition Labeled_Ligand_2 Labeled Ligand

Sources

Independent Verification of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one Crystal Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter highly strained spirocyclic building blocks. The compound 3-(4-fluorophenyl)spiro[3.3]heptan-1-one is of particular interest in modern drug discovery. The spiro[3.3]heptane core features non-coplanar exit vectors, making it an exceptional three-dimensional saturated bioisostere for mono-, meta-, and para-substituted benzene rings[1].

However, verifying the crystal structure of this molecule presents a distinct analytical challenge. The rigid, highly strained nature of the spiro[3.3]heptane system, combined with the lack of strong intermolecular hydrogen-bond donors, often results in rapid precipitation of microcrystalline powders rather than the slow growth of large single crystals[2]. Consequently, traditional structural verification is frequently bottlenecked by the crystallization step.

In this guide, I objectively compare Single-Crystal X-ray Diffraction (SCXRD) with Microcrystal Electron Diffraction (MicroED) for the independent verification of this compound's structure, detailing the causality behind experimental choices and providing self-validating protocols.

Comparative Analysis: SCXRD vs. MicroED

To independently verify the 3D conformation and stereochemistry of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one, we must select a modality that balances sample availability with the need for unambiguous structural assignment.

  • Single-Crystal X-ray Diffraction (SCXRD) : SCXRD remains the gold standard because it allows for unambiguous ab initio structure determination without prior inference[3]. Furthermore, X-ray anomalous dispersion (quantified by the Flack parameter) reliably assigns absolute configuration.

    • The Causality : The weak scattering cross-section of X-rays requires large crystal volumes (>5 × 5 × 5 µm³) to achieve a sufficient signal-to-noise ratio[4]. For highly strained spirocycles, achieving this size often requires exhaustive crystallization screening.

  • Microcrystal Electron Diffraction (MicroED) : MicroED leverages a transmission electron microscope (TEM) to collect continuous-rotation diffraction data from nanocrystals[5].

    • The Causality : Because electrons possess both charge and mass, they interact with matter approximately 10⁴ times more strongly than X-rays[3]. This allows us to bypass the crystallization bottleneck entirely, obtaining high-resolution data directly from nanogram quantities of microcrystalline powder[6]. However, because kinematical refinement of MicroED data lacks the differentiation power of anomalous dispersion, assigning the absolute configuration of the chiral center at C3 requires either advanced dynamical refinement or chiral derivatization ()[6],[7].

Quantitative Performance Comparison

The following table summarizes the operational parameters for verifying the 3-(4-fluorophenyl)spiro[3.3]heptan-1-one structure across both modalities.

ParameterSCXRD (Gold Standard)MicroED (Next-Generation)
Optimal Crystal Size > 5 × 5 × 5 µm³[4]100 – 500 nm[5]
Sample Requirement > 1 mg (purified)[3]Nanograms (crude/powder)[3]
Probe / Source X-rays (e.g., Cu Kα)Electrons (e.g., 200 kV / 0.025 Å)[5]
Scattering Cross-Section Weak (requires large volume)Extremely Strong (~10⁴ × X-rays)[5]
Absolute Configuration Routine (Anomalous Dispersion)Requires Dynamical Refinement or Chiral Probe[6],[7]
Data Collection Time 2 – 24 hours< 5 minutes per crystal[7]

Experimental Methodologies

To ensure a self-validating system, the following step-by-step protocols dictate how to independently verify the structure using both analytical modalities.

Protocol A: SCXRD Workflow
  • Crystallization : Dissolve 5 mg of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes to induce slow liquid-liquid diffusion.

    • Causality: Slower growth kinetics are strictly required to overcome the compound's thermodynamic tendency to form twinned microcrystals[2].

  • Mounting : Select a single crystal (>10 µm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Data Collection : Transfer to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) and a nitrogen cryostream (100 K).

    • Causality: Cu Kα radiation is chosen over Mo Kα to maximize the weak anomalous scattering signal from the oxygen and fluorine atoms, enabling the calculation of the Flack parameter for absolute configuration assignment.

  • Refinement : Integrate data and solve the structure using direct methods (SHELXT). Refine kinematically using SHELXL to obtain the final atomic coordinates.

Protocol B: MicroED Workflow
  • Grid Preparation : Deposit the dry, as-synthesized microcrystalline powder of the spiro compound directly onto a continuous carbon TEM grid.

    • Causality: Unlike hydrated proteins, small organic molecules like spiro[3.3]heptanes are typically dry and do not require complex vitrification in vitreous ice, streamlining sample prep ()[8],[9].

  • Cryo-EM Data Collection : Insert the grid into a TEM operating at 200 kV. Cool the sample to cryogenic temperatures (using liquid nitrogen) to mitigate electron radiation damage[4]. Collect continuous-rotation diffraction data at a rate of 0.5°/s.

    • Causality: Continuous rotation captures multiple crystal orientations seamlessly, avoiding the "missing cone" of data that plagues static electron diffraction[5].

  • Data Processing & Refinement : Convert the diffraction frames and process them using standard crystallographic software (DIALS or XDS).

  • Absolute Configuration Resolution : Perform dynamical refinement, taking into account multiple scattering events, to differentiate the enantiomers and assign the absolute stereochemistry[7].

    • Self-Validation: If dynamical refinement is inconclusive, validate the structure by forming a co-crystal or salt with a known chiral counterion prior to grid preparation[6].

Decision Workflow for Structural Verification

Below is the logical pathway I use to determine the optimal verification strategy for spirocyclic building blocks.

Workflow Start Synthesize 3-(4-fluorophenyl) spiro[3.3]heptan-1-one CheckCrystal Assess Crystal Size under Microscope Start->CheckCrystal Large > 5 µm (Single Crystals) CheckCrystal->Large Small < 1 µm (Microcrystalline Powder) CheckCrystal->Small SCXRD SCXRD Data Collection (Cu Kα Source) Large->SCXRD MicroED MicroED Data Collection (Cryo-TEM 200 kV) Small->MicroED Refine1 Kinematical Refinement (SHELXL) SCXRD->Refine1 Refine2 Kinematical / Dynamical Refinement MicroED->Refine2 AbsConfig Absolute Configuration Confirmed (Flack Parameter) Refine1->AbsConfig CheckChiral Absolute Configuration Resolved? Refine2->CheckChiral Success Structure Verified AbsConfig->Success CheckChiral->Success Yes (Dynamical) Derivatize Chiral Derivatization (Wang et al., 2022) CheckChiral->Derivatize No (Kinematical) Derivatize->MicroED

Decision matrix for structural verification of spirocyclic building blocks via SCXRD vs MicroED.

Conclusion

For the independent verification of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one, the choice of analytical modality is dictated by the crystallization thermodynamics of the spiro[3.3]heptane core. While SCXRD remains the authoritative standard for absolute configuration, MicroED offers an unparalleled advantage for highly strained, difficult-to-crystallize powders. By integrating dynamical refinement or chiral derivatization into the MicroED workflow, researchers can achieve self-validating, unambiguous structural elucidation directly from nanogram quantities of crude material, significantly accelerating the drug development pipeline.

References

  • Prysiazhniuk, K., et al. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557. URL:[Link]

  • Wang, B., et al. (2022). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications, 58(30), 4711-4714. URL:[Link]

  • Delgadillo, D. A., et al. (2023). "High-Throughput Identification of Crystalline Natural Products from Crude Extracts Enabled by Microarray Technology and microED." ACS Central Science, 10(1), 123-132. URL:[Link]

  • Shah, H. S., et al. (2024). "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters, 26(32), 6825-6830. URL:[Link]

  • Danelius, E., et al. (2023). "MicroED for New Material Analysis Service." MtoZ Biolabs. URL:[Link]

Sources

Safety Operating Guide

3-(4-fluorophenyl)spiro[3.3]heptan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one

As a Senior Application Scientist, I have observed that the mishandling of halogenated intermediates is one of the most common sources of regulatory fines and safety hazards in drug development laboratories. 3-(4-fluorophenyl)spiro[3.3]heptan-1-one is a highly valuable spirocyclic building block used in medicinal chemistry, but its fluorinated nature demands strict lifecycle management.

This guide provides a self-validating, causality-driven operational plan for the safe handling, segregation, and disposal of this compound. By understanding the why behind the protocol, laboratory personnel can ensure both environmental compliance and operational efficiency.

The Science of Segregation: Causality and Compliance

The critical disposal characteristic of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one is the presence of its stable carbon-fluorine (C-F) bond. You cannot dispose of this compound in standard organic waste streams.

When subjected to standard thermal destruction, fluorinated organics do not cleanly mineralize into carbon dioxide and water. Instead, the combustion of the fluorophenyl group generates hydrogen fluoride (HF) gas[1]. If introduced into a standard non-halogenated waste incinerator, HF will rapidly corrode the incinerator lining and release highly toxic, corrosive gas into the atmosphere[2].

Therefore, this chemical must be routed exclusively to specialized high-temperature incinerators (operating at >900°C) equipped with alkaline wet scrubbers[3]. These scrubbers neutralize the acid gases before exhaust[1]. Furthermore, mixing even a small amount of this fluorinated compound into a non-halogenated waste carboy legally converts the entire volume into halogenated waste, which exponentially and needlessly increases your facility's hazardous waste management costs[4].

Quantitative Waste Stream Comparison

To understand the logistical impact of proper segregation, review the operational parameters of halogenated versus non-halogenated waste streams.

Operational ParameterHalogenated Waste Stream (Fluorinated)Non-Halogenated Waste Stream
Target Incineration Temp. >900°C – 1100°C~600°C – 800°C
Combustion Byproducts CO₂, H₂O, HF , HClCO₂, H₂O
Exhaust Treatment Mandatory Alkaline Wet ScrubberStandard Particulate Filter
Relative Disposal Cost High (Requires specialized processing)Low (Often used for fuel blending)
Drain Disposal Strictly ProhibitedStrictly Prohibited

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure 3-(4-fluorophenyl)spiro[3.3]heptan-1-one is disposed of without cross-contamination.

Step 1: Hazard Assessment & PPE Verification

  • Action: Before handling the chemical or its waste, don standard PPE: nitrile gloves, a flame-resistant lab coat, and safety goggles. All transfers must occur within a certified chemical fume hood.

  • Validation: Check the compatibility of your gloves. Nitrile is sufficient for the neat solid, but if the compound is dissolved in a carrier solvent (e.g., dichloromethane or THF), verify that the glove material is rated for the specific solvent.

Step 2: Waste Segregation & Containerization

  • Action: Deposit all solid waste (weighing boats, contaminated paper towels) into a solid waste bin lined with a compatible bag and explicitly designated for "Halogenated Organic Solids." Liquid waste (mother liquors, reaction washes) must be poured into a High-Density Polyethylene (HDPE) or glass carboy designated for "Halogenated Solvents."

  • Validation: Visually inspect the carboy label before pouring. If the label reads "Non-Halogenated" or "Fuel Blending," do not add the waste.

Step 3: RCRA-Compliant Labeling

  • Action: The moment the first drop of waste enters the container, attach a hazardous waste tag. Write the full chemical name—"3-(4-fluorophenyl)spiro[3.3]heptan-1-one"—along with any carrier solvents.

  • Validation: Never use abbreviations or chemical structures on waste tags. Regulatory inspectors and waste management vendors require explicit, universally understood nomenclature to route the waste to the correct incinerator[2].

Step 4: Institutional Transfer & High-Temperature Incineration

  • Action: Once the container is 80% full, cap it tightly, wipe the exterior, and submit a collection request to your Environmental Health and Safety (EHS) department. EHS will manifest the waste to an EPA-permitted facility capable of rotary kiln incineration and caustic scrubbing[5].

Waste Lifecycle Visualization

The following diagram illustrates the critical decision points and thermal destruction pathway for fluorinated organic waste.

WasteWorkflow Gen 3-(4-fluorophenyl)spiro[3.3]heptan-1-one Waste Generation Seg Waste Segregation (Critical Decision Point) Gen->Seg Hal Halogenated Waste Stream (HDPE Container) Seg->Hal Contains F NonHal Non-Halogenated Stream (DO NOT MIX) Seg->NonHal No Halogens Incin High-Temp Incineration (>900°C) Hal->Incin Scrub Alkaline Wet Scrubber (Acid Gas Neutralization) Incin->Scrub Generates HF Gas Safe Safe Exhaust & Mineralization Scrub->Safe Neutralized

Workflow for the segregation and thermal destruction of fluorinated organic waste.

Spill Response & Emergency Logistics

In the event of an accidental spill of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If liquid, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material or neat solid using a non-sparking tool. Place the debris into a compatible, sealable container.

  • Dispose: Label the cleanup materials as "Halogenated Organic Spill Debris" and process them through the halogenated waste workflow described above.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com. Available at:[Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases. rivm.nl. Available at: [Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. nih.gov. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。